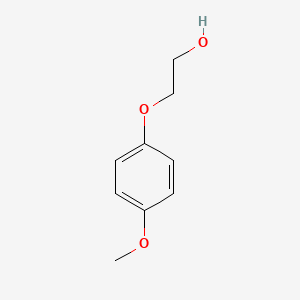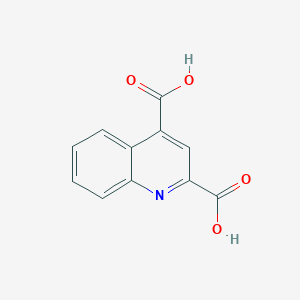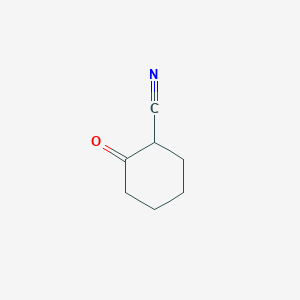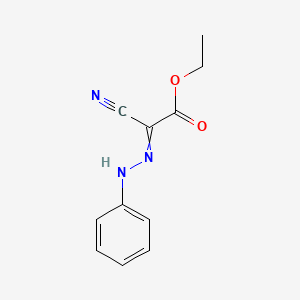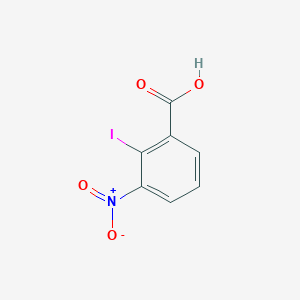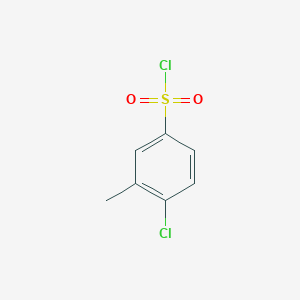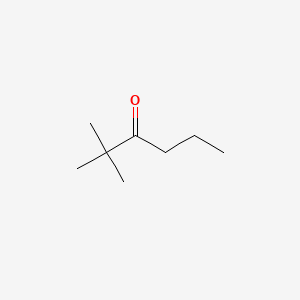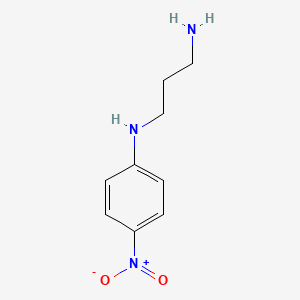
N-(4-nitrophenyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-nitrophenyl)propane-1,3-diamine” is a chemical compound that is commonly known as NPD. It has the molecular formula C9H13N3O2 .
Synthesis Analysis
The synthesis of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, is usually prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a nitrophenyl group attached . The molecular weight of this compound is 195.22 g/mol.Aplicaciones Científicas De Investigación
Polymeric Material Synthesis
1. Poly(amide-imide) Formation
The compound has been utilized in the creation of novel poly(amide-imide)s through a polycondensation reaction with various hydantoin derivatives. These polymers exhibit high yields, inherent viscosities, and thermal stability, making them suitable for high-performance materials (Faghihi, Shabanian, & Valikhani, 2011).
2. Polyimide Synthesis
The diamine has been used to synthesize polyimides with high solubility and thermal stability. These polyimides, derived from various aromatic dianhydrides, are promising materials for electronics and other high-temperature applications due to their excellent mechanical properties and thermal stability (Tjugito & Feld, 1989).
Coordination Chemistry
1. Metal Ion Complex Formation
This diamine has been pivotal in synthesizing four-coordinated transition metal ion complexes, showcasing its versatility in forming stable chelates with metals such as Zn(II) and Hg(II). These complexes are studied for their potential applications in catalysis and materials science (Montazerozohori et al., 2011).
2. Dinuclear Complex Hydrolysis
The compound also plays a role in enhancing the hydrolysis rate of 4-nitrophenyl phosphate when incorporated into a dinuclear Cu(II) complex, underscoring its potential in catalytic processes and enzymatic model studies (Kim Jung Hee, 2000).
Material Properties Enhancement
1. Structural and Thermal Properties
The use of N-(4-nitrophenyl)propane-1,3-diamine in synthesizing poly(ester-imide)s has been documented to enhance these polymers' solubility, thermal properties, and inherent viscosity. These characteristics are essential for developing advanced materials for various industrial applications (Faghihi, Shabanian, & Emamdadi, 2010).
2. Catalytic Activity
The compound has been utilized in asymmetric transfer hydrogenation reactions, serving as a ligand in chiral ruthenium complexes. This application highlights its role in facilitating enantioselective synthesis, a critical aspect of organic chemistry and pharmaceutical manufacturing (Gao et al., 1999).
Propiedades
IUPAC Name |
N'-(4-nitrophenyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-6-1-7-11-8-2-4-9(5-3-8)12(13)14/h2-5,11H,1,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSAHMGJLUJBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300910 |
Source


|
| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)propane-1,3-diamine | |
CAS RN |
52289-06-2 |
Source


|
| Record name | 52289-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

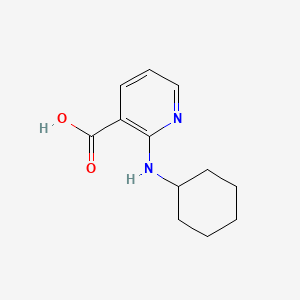

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
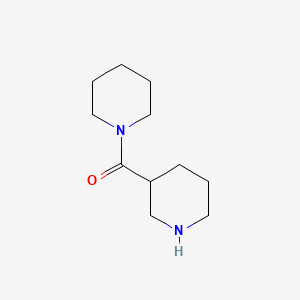
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
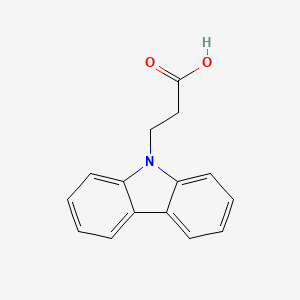
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)
